molecular formula C16H11F3N2O4S B2680339 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide CAS No. 899757-71-2

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide

Cat. No.: B2680339
CAS No.: 899757-71-2
M. Wt: 384.33
InChI Key: BMUXWFJAPRPPOX-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoisothiazole moiety with a dioxido group and a trifluorophenyl group, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the benzoisothiazole core, followed by the introduction of the dioxido group and the trifluorophenyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzoisothiazole ring.

    Substitution: The trifluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or thioether compounds.

Scientific Research Applications

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. The dioxido and trifluorophenyl groups play crucial roles in these interactions, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide stands out due to its trifluorophenyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring high specificity and stability.

Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide is a novel organic molecule characterized by its complex structure that includes a benzothiazole moiety and a trifluorophenyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC18H16F3N3O4S
Molecular Weight421.39 g/mol
CAS Number899757-30-3
IUPAC NameThis compound

Biological Activity Overview

Research has indicated that compounds containing benzothiazole and thiadiazole rings exhibit diverse biological activities. The specific compound has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole possess significant antimicrobial properties. The presence of the dioxido and oxo groups in this compound enhances its interaction with microbial targets, potentially disrupting their cellular processes. For instance, preliminary assays indicate that this compound exhibits inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of the compound has been explored through various in vitro studies. The mechanism of action is believed to involve the intercalation of the benzothiazole ring with DNA, leading to the inhibition of replication and transcription processes. In cell line studies, the compound has shown cytotoxic effects against cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, recent research has highlighted the anti-inflammatory effects of related compounds. The ability of benzothiazole derivatives to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting normal replication and transcription.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Inflammatory Pathway Modulation : The compound may influence signaling pathways associated with inflammation, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antimicrobial Screening : A study evaluated the efficacy of various benzothiazole derivatives against bacterial pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity at low micromolar concentrations .
  • Cytotoxicity Assays : In vitro cytotoxicity tests on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 μM. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment .
  • Inflammation Models : Animal models treated with related compounds showed reduced inflammation markers in tissues following induced inflammatory responses. This suggests potential therapeutic applications for inflammatory diseases .

Properties

IUPAC Name

N-(2,3,4-trifluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O4S/c17-10-5-6-11(15(19)14(10)18)20-13(22)7-8-21-16(23)9-3-1-2-4-12(9)26(21,24)25/h1-6H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUXWFJAPRPPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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